molecular formula C5H9NO3 B14900105 5-(2-Hydroxyethyl)oxazolidin-2-one

5-(2-Hydroxyethyl)oxazolidin-2-one

Cat. No.: B14900105
M. Wt: 131.13 g/mol
InChI Key: JSLJYIHELNVYTA-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The presence of the hydroxyethyl group at the 5-position of the oxazolidinone ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one typically involves the reaction of 2-aminoethanol with carbon dioxide or phosgene. One common method includes heating a mixture of urea, ethanolamine, and dimethylformamide to 120°C, maintaining the temperature for 2 hours, and then increasing it to 150-160°C for 6 hours under reflux conditions. After cooling, the dimethylformamide is removed under reduced pressure, and the product is crystallized from anhydrous ethanol .

Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of readily available 1,2-aminoalcohols as substrates. These substrates can be converted into cyclic carbamates using various reagents and catalysts, such as sodium hydride or triazabicyclodecene .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Hydroxyethyl)oxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

    Substitution: The hydrogen atoms on the nitrogen and carbon atoms can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and carbonyl compounds .

Scientific Research Applications

5-(2-Hydroxyethyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis in bacteria. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative used to treat bacterial infections.

    Contezolid: A newer oxazolidinone with improved activity against resistant bacterial strains.

Uniqueness: 5-(2-Hydroxyethyl)oxazolidin-2-one is unique due to the presence of the hydroxyethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

5-(2-hydroxyethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2,(H,6,8)

InChI Key

JSLJYIHELNVYTA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CCO

Origin of Product

United States

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